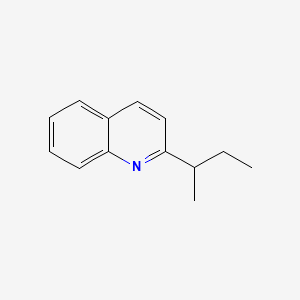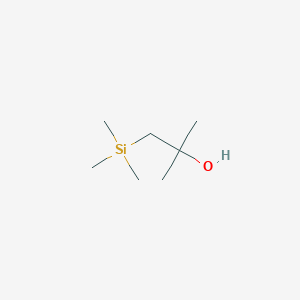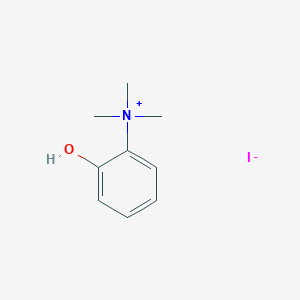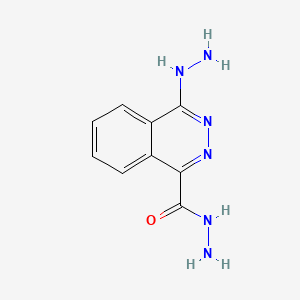![molecular formula C21H18O7 B14716573 4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate CAS No. 13745-21-6](/img/structure/B14716573.png)
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of acetyloxy groups and a phenylacryloyl moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate typically involves the reaction of 4-(acetyloxy)benzaldehyde with 1,3-diacetoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenylacryloyl derivatives.
Aplicaciones Científicas De Investigación
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate involves its interaction with specific molecular targets. The acetyloxy groups and phenylacryloyl moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **4-{3-[4-(Hydroxy)phenyl]acryloyl}-1,3-phenylene diacetate
- **4-{3-[4-(Methoxy)phenyl]acryloyl}-1,3-phenylene diacetate
- **4-{3-[4-(Chloro)phenyl]acryloyl}-1,3-phenylene diacetate
Uniqueness
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate is unique due to the presence of acetyloxy groups, which can enhance its reactivity and biological activity. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Propiedades
Número CAS |
13745-21-6 |
|---|---|
Fórmula molecular |
C21H18O7 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[4-[3-(2,4-diacetyloxyphenyl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C21H18O7/c1-13(22)26-17-7-4-16(5-8-17)6-11-20(25)19-10-9-18(27-14(2)23)12-21(19)28-15(3)24/h4-12H,1-3H3 |
Clave InChI |
SLOPRAJOFODBEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)






![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)


![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
